molecular formula C8H15NO2 B1432600 1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1548239-15-1

1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

Cat. No. B1432600
M. Wt: 157.21 g/mol
InChI Key: QFQKSHBHJGQPPT-UHFFFAOYSA-N
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Description

“1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is an organic compound . It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 . It appears as a liquid at room temperature .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for “1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is InChI=1S/C8H15NO2/c1-7-8(2-4-10-7)6-9-3-5-11-8 . The SMILES (Simplified Molecular Input Line Entry System) representation is CC1C2(CCO1)CNCCO2 .


Physical And Chemical Properties Analysis

“1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is a liquid at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Chemical Properties and Applications

Research in chemical properties and applications often focuses on understanding the behavior and reactivity of specific compounds. For instance, studies on similar compounds, such as 1,4-dioxane and its derivatives, have explored their use as solvents and stabilizers, their environmental impact, and methods for their detection and remediation (Godri Pollitt et al., 2019; Xu et al., 2014). Such research highlights the dual nature of chemical compounds, serving beneficial roles in industrial applications while posing environmental risks.

Environmental Contamination and Remediation

The environmental impact of chemical compounds, including contamination of water sources and soil, has been a significant area of concern. Research efforts aim to understand the pathways through which these compounds enter the environment, their persistence, and their effects on human health and ecosystems. Studies on compounds like 1,4-dioxane have shown widespread contamination in drinking water supplies, prompting the need for effective remediation techniques (Godri Pollitt et al., 2019). Advanced remediation strategies, such as the use of controlled release materials (CRMs), offer promising approaches to sustainably address the presence of recalcitrant organic pollutants in groundwater (O’Connor et al., 2018).

Analytical Methods in Environmental Science

The development and refinement of analytical methods for detecting environmental contaminants are critical for monitoring pollution and assessing the effectiveness of remediation strategies. Techniques such as X-ray absorption spectroscopy (XAS) provide valuable insights into the speciation of metalloids in environmental samples, crucial for understanding their behavior and impact (Gräfe et al., 2014). Similarly, the evaluation of antioxidant activity in various contexts, including environmental science, employs a range of assays to determine the antioxidant capacity of samples, which can also be applied in the study of chemical compounds (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety information for “1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” indicates that it has the following hazard statements: H302, H315, H318, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

1-methyl-2,6-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-8(2-4-10-7)6-9-3-5-11-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQKSHBHJGQPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCO1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

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